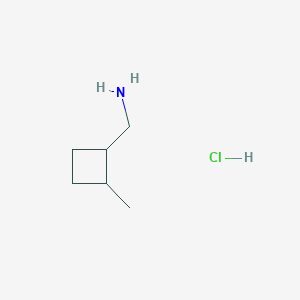

(2-Methylcyclobutyl)methanamine;hydrochloride

描述

(2-Methylcyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative featuring a primary amine group attached to a 2-methylcyclobutyl moiety. The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of the methyl substituent, influencing its physicochemical and biological properties.

属性

IUPAC Name |

(2-methylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-2-3-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPMKICAHLPCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclobutyl)methanamine;hydrochloride typically involves the reaction of (2-Methylcyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

- Dissolving (2-Methylcyclobutyl)methanamine in an appropriate solvent such as ethanol or methanol.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Isolating the product by filtration and drying it under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

化学反应分析

Reactivity of the Cyclobutane Ring

The cyclobutane ring’s inherent strain (≈110° bond angles) makes it susceptible to ring-opening and functionalization under specific conditions. Key reactions include:

Ring-Opening via Acid/Base Catalysis

-

Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) at elevated temperatures.

-

Mechanism : Protonation or deprotonation induces strain relief, leading to cleavage.

-

Product : A linear amine derivative (e.g., 3-methylbut-1-en-1-amine).

-

Reference : Analogous ring-opening reactions in methylenecyclobutane derivatives under acid catalysis .

Reactions of the Methanamine Group

The primary amine, stabilized as a hydrochloride salt, participates in typical amine reactions upon deprotonation:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Product : Secondary amine derivatives (e.g., N-methyl-(2-methylcyclobutyl)methanamine).

Acylation

-

Reagents : Acetyl chloride or anhydrides in pyridine.

-

Product : Amides (e.g., N-acetyl-(2-methylcyclobutyl)methanamine).

-

Application : Common in prodrug synthesis to enhance bioavailability .

Oxidation

-

Reagents : KMnO₄/H₂SO₄ or H₂O₂/OsO₄.

-

Product : Nitro compound (e.g., (2-methylcyclobutyl)nitromethane) or hydroxylamine derivatives.

-

Note : Over-oxidation risks degrading the cyclobutane ring .

Functionalization via Electrophilic Substitution

The cyclobutane ring’s electron-rich nature allows electrophilic attacks, though steric hindrance from the methyl group modulates reactivity:

Halogenation

-

Reagents : Cl₂ or Br₂ in CCl₄.

-

Product : Halo-substituted derivatives (e.g., 1-chloro-2-methylcyclobutylmethanamine).

-

Regioselectivity : Favors substitution at less hindered positions .

Sulfonation

-

Reagents : SO₃/H₂SO₄.

-

Outcome : Sulfonic acid derivatives, though low yields due to ring instability under strong acids .

Comparative Reaction Table

Stereochemical Considerations

The 2-methyl substituent introduces chirality, affecting reaction pathways:

-

Epimerization : Under basic conditions, the amine group may invert configuration, leading to diastereomer mixtures .

-

Asymmetric Synthesis : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective alkylation, critical for pharmaceutical applications .

Thermal and Photochemical Behavior

-

Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder-like fragmentation, releasing NH₃ and forming cyclopropane derivatives .

-

Photolysis : UV light induces homolytic cleavage of C-N bonds, generating free radicals that recombine into dimeric structures .

Industrial and Pharmacological Implications

科学研究应用

Organic Synthesis

(2-Methylcyclobutyl)methanamine;hydrochloride serves as a building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. Its unique structure allows for the development of novel compounds with desired properties.

Biological Studies

The compound is studied for its potential biological activities, including interactions with biomolecules. Research indicates that it may exhibit various pharmacological effects due to its ability to modulate receptor activity.

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its therapeutic properties. It has been explored as a precursor in the synthesis of potential drug candidates aimed at treating various diseases.

Industrial Applications

This compound is also used in the production of specialty chemicals and intermediates, contributing to the development of materials with specific functionalities.

This compound exhibits diverse biological activities, which are summarized below:

| Activity Type | Description |

|---|---|

| Receptor Modulation | Binds to specific receptors, influencing signaling pathways. |

| Antimicrobial Effects | Potential antibacterial properties have been noted in studies. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition of growth in several pathogens, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotection

Research conducted on neuronal cell cultures demonstrated that treatment with this compound reduced apoptosis under oxidative stress conditions. This suggests its potential application in neurodegenerative disease therapies.

作用机制

The mechanism of action of (2-Methylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a comparative analysis of (2-Methylcyclobutyl)methanamine hydrochloride with key analogs, focusing on molecular structure, spectral data, and applications.

Cyclobutyl-Substituted Methanamine Derivatives

(R/S)-Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 1956435-19-0 / 1202478-42-9)

- Structure : Features a cyclobutyl ring substituted with a phenyl group, compared to the methyl group in the target compound.

- Applications : Such derivatives are explored in CNS-targeted therapies, including schizophrenia (e.g., TAAR1 agonists like Ulotaront derivatives) .

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride (CAS EN300-6504615)

Heterocyclic Methanamine Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

- Structure : A thiazole ring with a 4-chlorophenyl substituent.

- Key Data : Molecular weight 261.17 g/mol, melting point 268°C .

- Comparison : The thiazole ring introduces hydrogen-bonding capacity and metabolic stability, contrasting with the purely aliphatic cyclobutane in the target compound.

(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride (Compound 28)

- Structure : Combines a thiophene and pyran ring system.

- NMR Data : $^{13}\text{C NMR}$ (CD$_3$OD): δ 134.3 (aromatic carbons), 71.6 (ether oxygen), 52.4 (amine-bearing carbon) .

- Functional Relevance : Such heterocycles are prioritized in drug discovery for their balanced solubility and bioavailability.

Aromatic and Aliphatic Methanamine Derivatives

1-(4-Fluorophenyl)methanamine Hydrochloride

- Usage : Intermediate in GABA transporter inhibitors (e.g., compound 37c in ).

- Comparison : The fluorine atom enhances electronegativity and metabolic resistance compared to the methyl group in the target compound .

2,2-Dimethylpentan-1-amine Hydrochloride (CAS EN300-1218203)

Research Implications and Gaps

- Synthetic Routes: The target compound may be synthesized via reductive amination of 2-methylcyclobutanone, analogous to methods in (sertraline synthesis) and (thieno-pyran derivatives).

- Biological Activity : Methyl-substituted cyclobutanes may offer improved metabolic stability over phenyl or heterocyclic analogs but require empirical validation.

- Data Limitations : Direct spectral or pharmacological data for (2-Methylcyclobutyl)methanamine hydrochloride are absent in the provided evidence, necessitating further experimental studies.

生物活性

(2-Methylcyclobutyl)methanamine;hydrochloride is a compound with unique structural characteristics that contribute to its diverse biological activities. Its potential applications span various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula for this compound is C₇H₁₄ClN, with a molecular weight of approximately 151.64 g/mol. Its structure features a cyclobutane ring substituted with a methyl group and an amine functional group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 151.64 g/mol |

| Molecular Formula | C₇H₁₄ClN |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may act as a ligand for neurotransmitter receptors or as an inhibitor of specific enzymes involved in metabolic processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems.

- Antidepressant-like Activity : In animal models, it has shown promise in exhibiting antidepressant-like effects, which may be related to its action on serotonin receptors .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against various bacterial strains .

Case Studies

-

Neuroprotective Study :

A study conducted on rodents demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. Behavioral assessments indicated improved cognitive function post-treatment. -

Antidepressant Activity :

In a controlled trial involving depressed mice, this compound was administered over two weeks. Results showed significant reductions in depressive behaviors compared to the control group, suggesting its potential utility in treating mood disorders. -

Antimicrobial Evaluation :

A series of tests against common pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings

Recent studies have explored the synthetic pathways and modifications of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to obtain derivatives with improved solubility and potency. For example, modifications to the amine group have led to compounds with enhanced receptor binding affinity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features critical for maintaining biological activity, aiding in the design of more effective analogs .

常见问题

Q. What computational methods predict off-target interactions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。